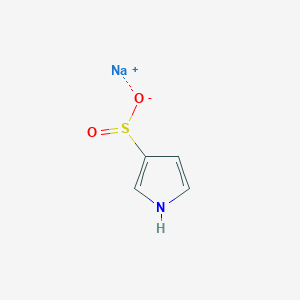
Sodium 1H-pyrrole-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1H-pyrrole-3-sulfinate is an organosulfur compound that serves as a versatile building block in organic synthesis. It is part of the broader class of sodium sulfinates, which are known for their multifaceted applications in the synthesis of various organosulfur compounds . This compound is particularly valuable due to its ability to participate in a wide range of chemical reactions, making it a crucial reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .
Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .
Scientific Research Applications
Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness: Sodium 1H-pyrrole-3-sulfinate is unique due to its ability to form stable sulfonyl radicals, which makes it particularly useful in radical-mediated reactions. This property distinguishes it from other sodium sulfinates, which may not form stable radicals under similar conditions .
Properties
Molecular Formula |
C4H4NNaO2S |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
sodium;1H-pyrrole-3-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI Key |
VFEIVXGOKFZJEA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















